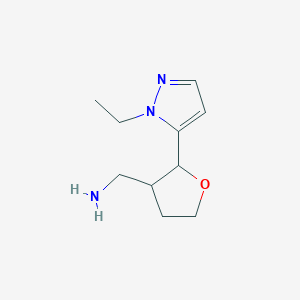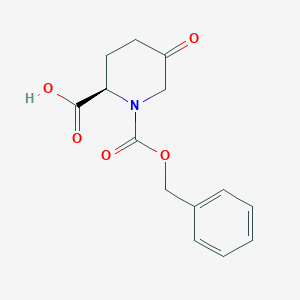
(R)-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid is a chiral compound with a piperidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a benzyloxycarbonyl group and a carboxylic acid group makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Oxidation and Carboxylation:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving piperidine derivatives. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid is explored for its potential therapeutic applications. It can be used in the design and synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The benzyloxycarbonyl group can protect the molecule during synthesis, allowing for selective reactions at other sites. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: These compounds share a similar structure but have a pyrrolidine ring instead of a piperidine ring. They exhibit different biological activities and reactivities.
Spirocyclic Oxindoles: These compounds have a spirocyclic structure and are used in medicinal chemistry for their unique three-dimensional shape and biological activities.
Uniqueness
®-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid is unique due to its specific combination of functional groups and chiral nature. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.
Properties
Molecular Formula |
C14H15NO5 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(2R)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c16-11-6-7-12(13(17)18)15(8-11)14(19)20-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,17,18)/t12-/m1/s1 |
InChI Key |
IBZDRDHRFDYPTQ-GFCCVEGCSA-N |
Isomeric SMILES |
C1CC(=O)CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine](/img/structure/B13337982.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoicacid](/img/structure/B13337997.png)
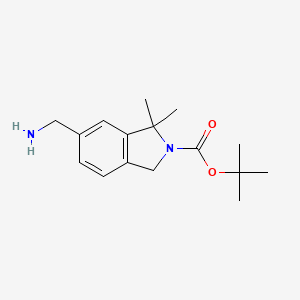
![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
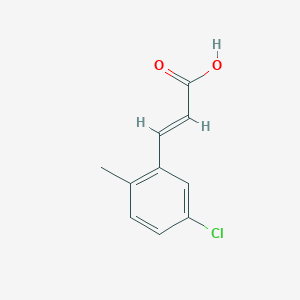
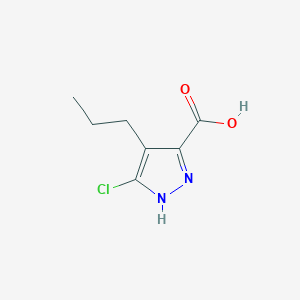
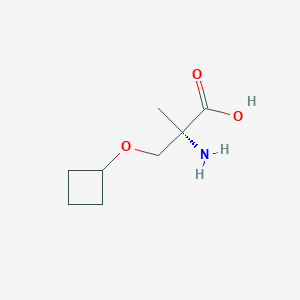
![3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13338026.png)
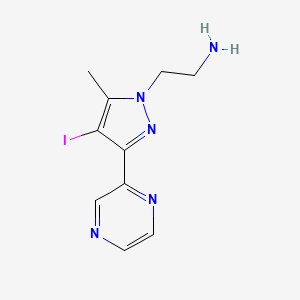
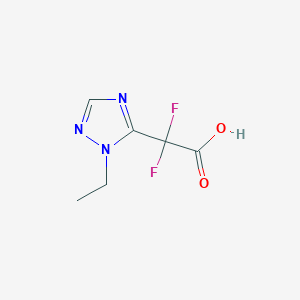
![(2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13338037.png)
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13338041.png)
